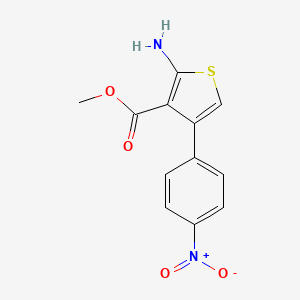

Methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate

CAS No.: 933674-28-3

Cat. No.: VC5489333

Molecular Formula: C12H10N2O4S

Molecular Weight: 278.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933674-28-3 |

|---|---|

| Molecular Formula | C12H10N2O4S |

| Molecular Weight | 278.28 |

| IUPAC Name | methyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C12H10N2O4S/c1-18-12(15)10-9(6-19-11(10)13)7-2-4-8(5-3-7)14(16)17/h2-6H,13H2,1H3 |

| Standard InChI Key | BTEIHNABMWZODG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(SC=C1C2=CC=C(C=C2)[N+](=O)[O-])N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate features a thiophene ring substituted at positions 2, 4, and 5. The 2-position hosts an amino group (-NH₂), while the 4-position contains a methyl group (-CH₃). A 4-nitrophenyl moiety is attached at the 5-position, and the 3-position is esterified with an ethyl group (-COOEt). This arrangement creates a planar structure conducive to π-π stacking interactions, which are critical for its applications in material science .

Key Structural Parameters:

-

Molecular Formula: C₁₄H₁₄N₂O₄S

-

Molecular Weight: 306.34 g/mol

-

Density: 1.338 g/cm³

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic peaks at:

Nuclear magnetic resonance (NMR) data (500 MHz, CDCl₃):

Synthesis and Optimization

Large-Scale Synthesis Protocol

The compound is synthesized via a one-pot Gewald reaction under the following conditions :

Reagents:

-

1-(4-Nitrophenyl)propan-2-one: 1 kg

-

Ethyl cyanoacetate: 685 g

-

Sulfur: 195 g

-

n-Butylamine: 200 g

-

Ethanol: 4 L

Procedure:

-

Dissolve 1-(4-nitrophenyl)propan-2-one in ethanol.

-

Add ethyl cyanoacetate and sulfur; stir at 40°C.

-

Introduce n-butylamine and heat to 50°C for 2 hours.

-

Cool to 10°C, stir for 1 hour, and filter.

-

Wash the precipitate with ethanol to yield 1.37 kg (85% yield, 99% purity) .

Mechanistic Insight:

The reaction proceeds via a base-catalyzed cyclocondensation, where n-butylamine deprotonates ethyl cyanoacetate to form a reactive enolate. This intermediate undergoes nucleophilic attack on the ketone, followed by sulfur incorporation to form the thiophene ring .

Pharmacological Applications

Anticancer Activity

Derivatives of this thiophene scaffold exhibit potent anticancer properties. In a 2023 study, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivatives demonstrated:

-

IC₅₀ Values: 2.1–4.8 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

-

Selectivity Index: >10-fold selectivity for cancer cells over non-malignant HEK-293 cells .

Mechanism of Action:

The nitro group enhances electron-deficient character, facilitating intercalation into DNA and inhibition of topoisomerase II .

Material Science Applications

Organic Semiconductors

The compound’s extended π-system and electron-withdrawing nitro group make it suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume